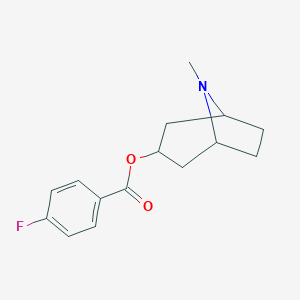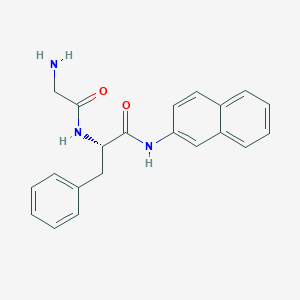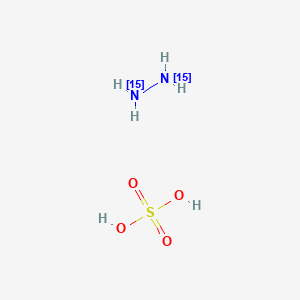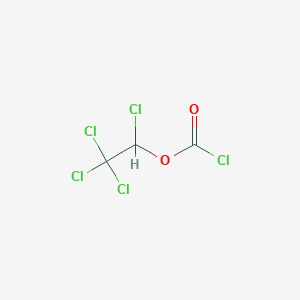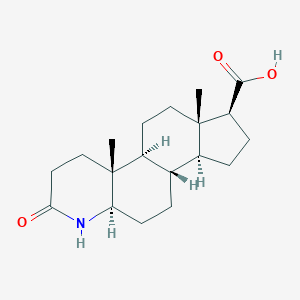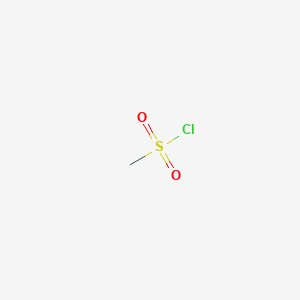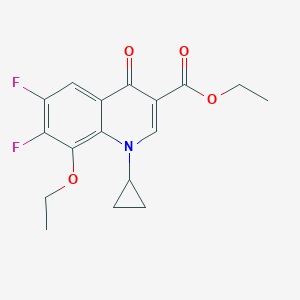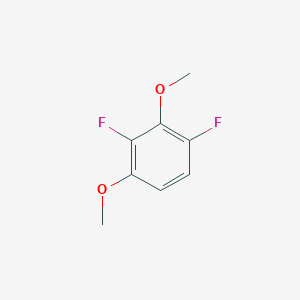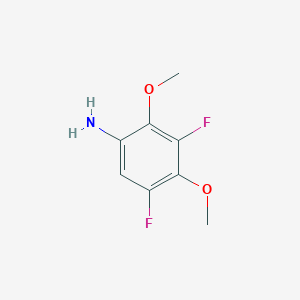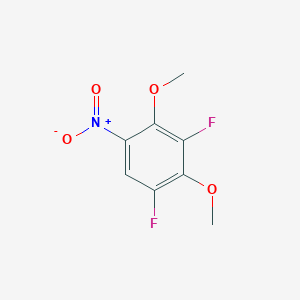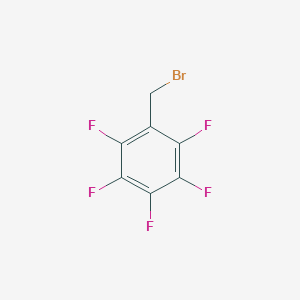
2,3,4,5,6-五氟苄基溴
概述
描述
2,3,4,5,6-Pentafluorobenzyl bromide is a chemical compound with the molecular formula C7H2BrF5. It is a derivative of benzyl bromide where all the hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is known for its use as a reagent in various chemical reactions, particularly in the derivatization of alcohols, carboxylic acids, and sulfonamides for gas chromatography analysis .
科学研究应用
2,3,4,5,6-Pentafluorobenzyl bromide is widely used in scientific research due to its ability to act as a derivatizing agent. Some of its applications include:
作用机制
Target of Action
2,3,4,5,6-Pentafluorobenzyl bromide, also known as Pentafluorobenzyl bromide, primarily targets alcohols , carboxylic acids , sulfonamides , and polyfunctional thiols . These compounds are often found in various biochemical pathways and play crucial roles in cellular functions.
Mode of Action
Pentafluorobenzyl bromide acts as a derivatization reagent . It interacts with its targets by forming pentafluorobenzyl esters of organic acids . This interaction results in the conversion of these compounds into forms that can be determined by capillary and gas chromatography (GC) .
Biochemical Pathways
The compound is used in the analysis of D2/E2-isoprostanes using negative ion chemical ionization-gas chromatography/mass spectrometry (NICI-GC/MS) . It is also used to derivatize N-7-substituted guanine adducts of DNA for determination by GC-electron capture-MS . These biochemical pathways are crucial for understanding lipid peroxidation and DNA damage, respectively.
Pharmacokinetics
It is known that the compoundhydrolyzes in water , which could impact its bioavailability
Result of Action
The primary result of Pentafluorobenzyl bromide’s action is the formation of pentafluorobenzyl esters of organic acids . These esters can be analyzed using capillary and GC, providing valuable information about the presence and quantity of the target compounds in a sample .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Pentafluorobenzyl bromide. It should be stored in a cool, dry, well-ventilated area . It is incompatible with bases and oxidizing agents . Moreover, it should be protected from moisture and stored at 4°C . These precautions help to maintain the compound’s stability and effectiveness.
生化分析
Biochemical Properties
Pentafluorobenzyl bromide is used as a reagent for derivatization of alcohols, carboxylic acids, sulfonamides for GC and polyfunctional thiols . It is used for the preparation of pentafluorobenzyl esters of organic acids for determination by capillary and GC . It is also used to derivatize N-7-substituted guanine adducts of DNA for determination by GC-electron capture-MS .
Molecular Mechanism
It is known to be involved in the derivatization of various biomolecules for GC analysis
Temporal Effects in Laboratory Settings
It is known to be a stable compound under normal conditions .
Metabolic Pathways
It is known to be used in the derivatization of various biomolecules for GC analysis
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentafluorobenzyl bromide typically involves the bromination of 2,3,4,5,6-pentafluorotoluene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure the selective bromination of the methyl group .
Industrial Production Methods: In industrial settings, the production of 2,3,4,5,6-Pentafluorobenzyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .
化学反应分析
Types of Reactions: 2,3,4,5,6-Pentafluorobenzyl bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom. It can react with various nucleophiles such as alcohols, amines, and thiols to form corresponding derivatives .
Common Reagents and Conditions:
Alcohols: Reacts with alcohols in the presence of a base such as potassium carbonate to form pentafluorobenzyl ethers.
Amines: Reacts with amines to form pentafluorobenzyl amines under mild conditions.
Thiols: Reacts with thiols to form pentafluorobenzyl thioethers.
Major Products Formed: The major products formed from these reactions include pentafluorobenzyl ethers, pentafluorobenzyl amines, and pentafluorobenzyl thioethers, which are useful intermediates in organic synthesis .
相似化合物的比较
Benzyl Bromide: Lacks the fluorine atoms, making it less reactive compared to 2,3,4,5,6-Pentafluorobenzyl bromide.
2,3,4,5,6-Pentafluorotoluene: Does not contain the bromine atom, thus cannot undergo similar nucleophilic substitution reactions.
Uniqueness: 2,3,4,5,6-Pentafluorobenzyl bromide is unique due to the presence of both the bromine atom and the fluorine atoms on the benzene ring. This combination makes it highly reactive and useful in various derivatization reactions, particularly for gas chromatography analysis .
属性
IUPAC Name |
1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEPVFFKOVDUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170146 | |
| Record name | Pentafluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 18-20 deg C; [Alfa Aesar MSDS] | |
| Record name | Pentafluorobenzyl bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16420 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1765-40-8 | |
| Record name | Pentafluorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alpha-bromo-2,3,4,5,6-pentafluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pentafluorobenzyl bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5VL554GFP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is PFBBr used as a derivatizing agent in GC-MS?
A1: PFBBr reacts with various functional groups, such as carboxylic acids, phenols, and thiols, to form volatile and thermally stable derivatives. These derivatives are more amenable to GC-MS analysis, enhancing their detectability and enabling quantification at trace levels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What types of compounds can be analyzed using PFBBr derivatization followed by GC-MS?
A2: PFBBr derivatization is commonly used for analyzing a wide range of compounds, including:
- Short-chain fatty acids: For instance, methylmalonic acid (MMA) in human urine can be derivatized to a tripentafluorobenzyl derivative for enhanced sensitivity in GC-MS analysis. []
- Phenols: Various phenolic compounds, including halogenated phenols in environmental samples, can be derivatized for sensitive detection and quantification. [, ]
- Cyanides: Cyanide ions in biological and environmental samples can be converted to volatile derivatives for GC-MS analysis. [, , ]
- Herbicides: Acidic herbicides, such as phenoxy acid herbicides in agricultural products, can be derivatized for simultaneous analysis of various forms. [, , , ]
Q3: Can you elaborate on the use of PFBBr in analyzing cyanide in biological samples?
A3: PFBBr derivatization is valuable for detecting cyanide in cases of suspected poisoning, such as fire victims. The method involves derivatizing cyanide ions in blood samples with PFBBr, forming a volatile derivative detectable by GC-MS. This approach is particularly useful when traditional carboxyhemoglobin (COHb) tests are inconclusive due to blood denaturation. [, ]
Q4: How does the choice of derivatization method impact the analysis of phenolic compounds in complex matrices?
A4: Comparison studies have demonstrated that while methylation is simpler, pentafluorobenzylation using PFBBr offers higher sensitivity in GC and GC-MS for analyzing phenoxy acid herbicides. This highlights the importance of selecting the appropriate derivatization method based on the specific analytes and matrix complexity. []
Q5: Are there specific challenges associated with PFBBr derivatization, and how are they addressed?
A5: Yes, challenges exist, such as:
- Matrix effects: Complex matrices like soil may require specific extraction and cleanup procedures to minimize interference. For example, in analyzing acidic herbicides in soil, complexing extraction using Na4-EDTA combined with in-situ derivatization with PFBBr was found effective. []
- Reaction conditions: Optimization of reaction parameters, including PFBBr concentration, reaction time, temperature, and catalyst use, is crucial for achieving optimal derivatization yield and reproducibility. [, , ]
- Derivative stability: While PFBBr derivatives are generally stable, their stability can be influenced by factors like temperature and storage conditions. Proper storage and handling procedures are essential to maintain sample integrity. [, , ]
Q6: What are the advantages of using PFBBr derivatization in combination with specific extraction techniques?
A6: Combining PFBBr derivatization with techniques like solid-phase extraction (SPE) or supercritical fluid extraction (SFE) can significantly enhance analyte recovery, especially for trace analysis in complex matrices. For instance, SFE combined with in-situ derivatization using PFBBr led to higher recoveries of acidic herbicides from sediment compared to traditional liquid extraction. []
Q7: How can analytical methods using PFBBr derivatization be validated?
A7: Validation of analytical methods involving PFBBr typically includes assessing:
Q8: What is the molecular formula and weight of PFBBr?
A8: The molecular formula of PFBBr is C7H2BrF5, and its molecular weight is 266.99 g/mol.
Q9: How does the structure of PFBBr contribute to its reactivity?
A9: The presence of five fluorine atoms on the benzene ring increases the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This property allows PFBBr to react readily with nucleophilic functional groups in target analytes, forming stable derivatives suitable for GC-MS analysis.
Q10: Are there alternative derivatizing agents to PFBBr, and how do their properties compare?
A10: Yes, alternative derivatizing agents exist, such as diazomethane, but they might offer different advantages and disadvantages depending on the application. For example, while diazomethane is commonly used for methyl ester formation, PFBBr derivatization can provide enhanced sensitivity in electron capture detection (ECD) due to the presence of electronegative fluorine atoms. []
Q11: Are there research areas beyond analytical chemistry where PFBBr plays a role?
A11: PFBBr has found use in material science for synthesizing fluorinated polymers with specific properties. For instance, it was employed in the synthesis of linear fluorinated poly(benzyl ether)s (LFPs) to investigate the impact of polymer architecture on their solution and solid-state properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
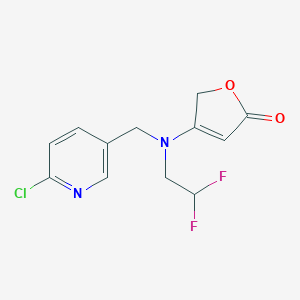
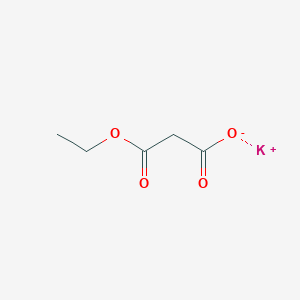
![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B41654.png)
![6-Benzyloctahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B41655.png)
